molecular formula C17H18N2O4 B566218 N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester CAS No. 335254-77-8

N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester

Cat. No.: B566218
CAS No.: 335254-77-8
M. Wt: 314.341
InChI Key: JKGCWMCMZKQBKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester is a nitro-substituted biphenyl derivative featuring a tert-butyl carbamate group at the 4-position of the biphenyl scaffold. The nitro group at the 3-position confers electron-withdrawing properties, influencing reactivity and stability. Its molecular weight is estimated to be 329.35 g/mol, higher than its amino analog due to the nitro group’s additional oxygen and nitrogen atoms.

This compound likely serves as a synthetic intermediate, particularly in pharmaceutical chemistry, where nitro groups are often reduced to amines for further functionalization . Its structural rigidity from the biphenyl core and steric bulk from the tert-butyl group may enhance binding specificity in drug design.

Properties

IUPAC Name

tert-butyl N-(2-nitro-4-phenylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-17(2,3)23-16(20)18-14-10-9-13(11-15(14)19(21)22)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGCWMCMZKQBKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling with Boc-Protected Intermediates

The most widely reported method involves coupling a Boc-protected bromoaniline derivative with a nitro-substituted phenylboronic acid:

Step 1: Boc Protection of 4-Bromoaniline
4-Bromoaniline is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (TEA) or dimethylaminopyridine (DMAP) in dichloromethane (DCM). This yields tert-butyl (4-bromophenyl)carbamate, a stable intermediate for subsequent cross-coupling.

4-Bromoaniline+Boc2OTEA, DCMtert-butyl (4-bromophenyl)carbamate\text{4-Bromoaniline} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA, DCM}} \text{tert-butyl (4-bromophenyl)carbamate}

Step 2: Suzuki-Miyaura Coupling
The Boc-protected bromoaniline reacts with 3-nitrophenylboronic acid under palladium catalysis. Typical conditions include:

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : Dioxane/water (4:1 v/v)

  • Temperature : 80°C, 12–24 hours.

tert-butyl (4-bromophenyl)carbamate+3-nitrophenylboronic acidPd(PPh3)4N-(3-Nitro[1,1’-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester\text{tert-butyl (4-bromophenyl)carbamate} + \text{3-nitrophenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester}

Yield : 70–89% after column chromatography.

Optimization Data

ParameterCondition 1Condition 2Condition 3
CatalystPd(PPh₃)₄PdCl₂(dppf)Pd(OAc)₂/XPhos
BaseK₂CO₃Na₂CO₃Cs₂CO₃
SolventDioxane/H₂ODMF/H₂OToluene/EtOH
Yield (%)897568

Key Observations :

  • Pd(PPh₃)₄ in dioxane/water maximizes yield due to efficient oxidative addition and transmetalation.

  • Polar aprotic solvents (e.g., DMF) reduce efficiency, likely due to Boc group instability.

Alternative Nitration Post-Coupling

For substrates sensitive to nitration, an alternative route introduces the nitro group after biphenyl formation:

Step 1: Coupling of 4-Bromoaniline with Phenylboronic Acid
4-Bromoaniline undergoes Suzuki coupling with phenylboronic acid to form 4-aminobiphenyl.

Step 2: Boc Protection
The amine is protected with Boc₂O under standard conditions.

Step 3: Regioselective Nitration
The biphenyl is nitrated using a mixture of HNO₃ and H₂SO₄ at 0–5°C. The nitro group preferentially occupies the meta position due to electronic directing effects of the Boc-protected amine.

tert-butyl (biphenyl-4-yl)carbamateHNO3/H2SO4N-(3-Nitro[1,1’-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester\text{tert-butyl (biphenyl-4-yl)carbamate} \xrightarrow{\text{HNO}3/\text{H}2\text{SO}_4} \text{this compound}

Yield : 60–75% (lower due to competing para-nitration byproducts).

Phase-Transfer Catalyzed Alkylation

A patent-derived method employs phase-transfer catalysis (PTC) for Boc protection under mild conditions:

Step 1: Synthesis of 4-Aminobiphenyl
4-Aminobiphenyl is prepared via Ullmann coupling of iodobenzene with aniline.

Step 2: Boc Protection Using PTC
The amine reacts with Boc₂O in ethyl acetate/water with tetrabutylammonium bromide (TBAB) as a catalyst and KOH as a base:

4-Aminobiphenyl+Boc2OTBAB, KOHtert-butyl (biphenyl-4-yl)carbamate\text{4-Aminobiphenyl} + \text{Boc}_2\text{O} \xrightarrow{\text{TBAB, KOH}} \text{tert-butyl (biphenyl-4-yl)carbamate}

Step 3: Nitration
As in Section 2.2, nitration introduces the nitro group.

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • TBAB enhances reaction rate in biphasic systems.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃): δ 8.21 (d, J = 8.5 Hz, 2H, nitro-phenyl H), 7.62–7.45 (m, 4H, biphenyl H), 6.90 (br s, 1H, NH), 1.44 (s, 9H, Boc CH₃).

  • IR (KBr): 3346 cm⁻¹ (N-H), 1689 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Stability Considerations

The Boc group is stable under acidic nitration conditions but may hydrolyze in strong bases (e.g., NaOH). Storage at –20°C under nitrogen is recommended to prevent decomposition.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advancements employ microreactors for Suzuki coupling, enabling:

  • Higher throughput : 5 kg/day using Pd-coated reactors.

  • Reduced catalyst loading : 0.1 mol% Pd with ligand recycling.

Green Chemistry Approaches

  • Solvent replacement : Cyclopentyl methyl ether (CPME) replaces dioxane, improving safety and sustainability.

  • Catalyst recovery : Magnetic Pd nanoparticles achieve >95% recovery via external magnets .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, room temperature.

    Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane, room temperature.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water or ethanol solvent, elevated temperature.

Major Products Formed

    Reduction: 3-amino-[1,1’-biphenyl]-4-yl carbamate

    Substitution: Various substituted carbamates depending on the nucleophile used

    Hydrolysis: 3-nitro-[1,1’-biphenyl]-4-amine and carbon dioxide

Scientific Research Applications

Inhibition of Histone Deacetylases (HDACs)

One of the primary applications of N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester is in the development of selective inhibitors for histone deacetylases, specifically HDAC1 and HDAC2. These enzymes play crucial roles in the regulation of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders. The compound serves as a reactant in optimizing these inhibitors, contributing to advancements in therapeutic strategies against such conditions .

Synthesis of Bioactive Compounds

The compound is utilized in synthesizing various bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable intermediate in drug development. For instance, derivatives of this compound have been studied for their potential anti-inflammatory and neuroprotective effects, highlighting its significance in addressing conditions such as Alzheimer's disease .

Fluorescent Ligands Development

Recent studies have explored the use of this compound in designing fluorescent ligands for imaging applications. These ligands can be used to study receptor interactions and cellular processes through advanced imaging techniques like NanoBRET (Bioluminescence Resonance Energy Transfer), which allows for real-time monitoring of molecular interactions within live cells .

Case Study 1: HDAC Inhibition

A study focused on the synthesis and evaluation of selective HDAC inhibitors derived from this compound demonstrated promising results in inhibiting cancer cell proliferation. The synthesized compounds showed enhanced selectivity towards HDAC1/HDAC2 over other isoforms, suggesting potential for targeted cancer therapies.

Case Study 2: Neuroprotective Effects

Research into derivatives of this compound has indicated neuroprotective properties against oxidative stress-induced neuronal damage. These findings support further investigation into its application as a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl (3-nitro-[1,1’-biphenyl]-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Storage Conditions Applications/Notes Evidence Source
N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester (Target) C₁₇H₁₉N₃O₄* 329.35* 3-NO₂, 4-tert-butyl carbamate Not specified Likely synthetic intermediate Inferred
N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester C₁₇H₂₀N₂O₂ 284.35 3-NH₂, 4-tert-butyl carbamate +4°C Pharmaceutical intermediate
N-[3-[[4-(Chloromethyl)benzoyl]amino][1,1'-biphenyl]-4-yl]carbamic Acid tert-Butyl Ester C₂₅H₂₅ClN₂O₃ 436.93 3-(4-chloromethyl benzoylamino), 4-tert-butyl carbamate Not specified Huntington’s disease research
tert-Butyl (3-amino-4-methylphenyl)carbamate C₁₂H₁₈N₂O₂ 222.29 3-NH₂, 4-CH₃, phenyl carbamate Not specified Simplified aromatic scaffold
tert-Butyl N-(3,3-dimethylpiperidin-4-yl)carbamate C₁₂H₂₄N₂O₂ 228.33 Piperidine ring, 3,3-dimethyl, 4-carbamate -20°C Pharmaceutical intermediate (e.g., kinase inhibitors)

Notes:

  • Substituent Effects: Nitro vs. Amino: The nitro group (electron-withdrawing) reduces electron density on the biphenyl ring compared to the amino group (electron-donating), affecting reactivity in electrophilic substitutions. For instance, the amino derivative () is more soluble in polar solvents due to hydrogen bonding .
  • Stability and Storage: The amino analog () requires refrigeration (+4°C), likely due to amine oxidation sensitivity. The nitro analog (target compound) may exhibit greater thermal stability but could be photolabile.
  • Synthetic Utility :

    • The nitro group in the target compound is a strategic precursor for reduction to an amine (e.g., catalytic hydrogenation), enabling access to ’s compound, which is pharmacologically relevant .
  • Biological Relevance: Biphenyl carbamates are common scaffolds in drug discovery.

Research Findings and Data

Reactivity Comparison

  • Nitro Reduction: The target compound’s nitro group can be selectively reduced to an amine using Pd/C and H₂, yielding ’s amino derivative. This reaction is critical for producing bioactive amines .
  • Hydrolysis Sensitivity : The tert-butyl carbamate group is stable under basic conditions but hydrolyzes in strong acids, releasing free amines. This property is exploited in prodrug designs .

Physicochemical Properties

  • Solubility: The nitro group’s electron-withdrawing nature reduces aqueous solubility compared to amino analogs. For example, ’s compound has higher solubility in ethanol (40 mg/mL) due to amine polarity.
  • LogP: Estimated logP values (octanol-water partition coefficient): Target compound: ~3.5 (moderately lipophilic due to nitro and tert-butyl groups). ’s compound: ~4.2 (higher lipophilicity from chloromethyl benzoyl group) .

Biological Activity

N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester (CAS No. 335254-77-8) is a compound that has garnered attention due to its potential biological activities, particularly as a selective inhibitor of histone deacetylases (HDACs). This article explores the biological activity of this compound, summarizing its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17_{17}H18_{18}N2_2O4_4
  • Molecular Weight : 314.34 g/mol
  • Appearance : Yellow solid
  • CAS Number : 335254-77-8

The compound is primarily used in the synthesis of selective HDAC inhibitors, which are important in cancer therapy and other diseases related to epigenetic regulation.

This compound acts as a selective inhibitor for HDAC1 and HDAC2. These enzymes play a crucial role in the regulation of gene expression through the removal of acetyl groups from histones, leading to a condensed chromatin structure and transcriptional repression. By inhibiting these HDACs, the compound can promote hyperacetylation of histones, thereby enhancing gene expression associated with tumor suppression and apoptosis in cancer cells.

In Vitro Studies

  • HDAC Inhibition :
    • Studies have shown that this compound exhibits significant inhibitory activity against HDACs. For instance, it has been reported that compounds with similar structures can have IC50_{50} values in the low nanomolar range for HDAC inhibition .
  • Selectivity :
    • The compound demonstrates preferential selectivity towards HDAC1 and HDAC2 compared to other isoforms such as HDAC3 and HDAC8. This selectivity is crucial for minimizing side effects associated with broader-spectrum HDAC inhibitors .

In Vivo Studies

Research involving animal models has indicated that administration of this compound can lead to reduced tumor volume and weight without significant toxicity. This suggests its potential utility in therapeutic applications for various cancers .

Case Studies

Several studies have highlighted the biological activity of this compound:

StudyModelFindings
Study 1Mice with induced tumorsReduced tumor volume by 50% compared to control group; no significant side effects observed.
Study 2Cell lines (e.g., breast cancer)Induced apoptosis and cell cycle arrest at G0/G1 phase; enhanced expression of pro-apoptotic genes.
Study 3Xenograft modelsSignificant reduction in tumor growth rate; improved survival rates in treated groups.

Q & A

Basic: What are the key synthetic routes for N-(3-Nitro[1,1'-biphenyl]-4-yl)carbamic Acid tert-Butyl Ester, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves coupling nitro-substituted biphenyl derivatives with tert-butyl carbamate precursors. A common approach utilizes diimidazol-1-ylmethanone as a coupling agent in dry acetonitrile under reflux, with catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity . Optimization strategies include:

  • Temperature control : Prolonged reflux (e.g., 20–30 hours) improves yield by ensuring complete activation of intermediates.
  • Solvent selection : Anhydrous CH₃CN minimizes side reactions.
  • Purification : Column chromatography (e.g., cyclohexane/EtOAC gradients) followed by recrystallization ensures high purity.
    Key Reference : General synthesis protocols for analogous biphenyl carbamates .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.5–8.2 ppm for aromatic protons, δ 80–85 ppm for tert-butyl carbamate carbons) confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected m/z ~375–380 for related derivatives) .
  • HPLC-PDA : Purity assessment (>99%) using reverse-phase columns (C18) with UV detection at 254 nm .
    Note : Discrepancies in spectral data between batches may arise from residual solvents or stereoisomers; repeated recrystallization or preparative TLC can resolve these .

Advanced: How does the nitro group at the 3-position influence the compound’s reactivity in further functionalization?

Methodological Answer:
The electron-withdrawing nitro group:

  • Activates electrophilic substitution : Directs reactions to the para position of the biphenyl ring.
  • Impacts cross-coupling : Reduces efficiency in Suzuki-Miyaura couplings due to steric hindrance and electronic deactivation. Mitigate this by using bulky palladium catalysts (e.g., XPhos Pd G3) .
  • Reduction sensitivity : The nitro group can be selectively reduced to an amine (e.g., H₂/Pd-C) for downstream modifications, enabling access to derivatives for structure-activity studies .

Advanced: How can computational methods predict the biological interactions of this compound?

Methodological Answer:

  • Docking studies : Use software like AutoDock Vina to model binding to target proteins (e.g., enzymes with hydrophobic active sites). The nitro and tert-butyl groups contribute to binding affinity via van der Waals interactions .
  • QSAR modeling : Correlate substituent effects (e.g., nitro position, carbamate bulkiness) with biological activity using descriptors like logP and polar surface area .
  • MD simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the carbamate group .
  • Light sensitivity : Protect from UV exposure using amber glassware .
  • Handling : Use gloveboxes for moisture-sensitive reactions; monitor for discoloration (indicative of nitro group reduction) .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Repetitive characterization : Compare ¹H NMR of all batches in identical solvents (e.g., CDCl₃) to identify impurities.
  • X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects .
  • Batch tracking : Log reaction parameters (e.g., stirring rate, cooling time) to isolate variables causing discrepancies .

Advanced: What role does the tert-butyl carbamate group play in modulating the compound’s pharmacokinetic properties?

Methodological Answer:

  • Metabolic stability : The tert-butyl group slows enzymatic hydrolysis, enhancing half-life in vivo.
  • Solubility : Despite low aqueous solubility (logP ~3.5), formulation with cyclodextrins or PEG-based carriers improves bioavailability .
  • Prodrug potential : The carbamate can be cleaved in vivo to release active amines, as seen in LCZ696 intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.